3-(Dimethylamino)-l-alanine

Descripción general

Descripción

3-(Dimethylamino)-l-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group attached to the alanine backbone

Mecanismo De Acción

Mode of Action

The mode of action of 3-(Dimethylamino)-l-alanine is not fully understood. It is likely that it interacts with its targets in a similar manner to other amino acids, possibly acting as an agonist or antagonist. This interaction could result in changes to cellular processes, such as protein synthesis or signal transduction .

Biochemical Pathways

It could potentially affect downstream effects such as cell growth and differentiation .

Pharmacokinetics

Like other amino acids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, such as cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its targets .

Análisis Bioquímico

Biochemical Properties

DMAPA plays a significant role in biochemical reactions. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . This process involves the carbonyl of the acid attacking the carbodiimide of DMAPA, followed by a subsequent proton transfer .

Cellular Effects

It is known that certain structures similar to DMAPA can change the respiratory response of mitochondria and modify mitochondrial metabolic and redox efficiency .

Molecular Mechanism

The molecular mechanism of DMAPA involves its reaction with acids to form salts, such as dimethylamine hydrochloride . This process is typically employed in the 4.0-6.0 pH range .

Temporal Effects in Laboratory Settings

It is known that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Metabolic Pathways

DMAPA is involved in various metabolic pathways. It is produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-l-alanine typically involves the reaction of alanine with dimethylamine under specific conditions. One common method is the amidation reaction, where alanine is reacted with dimethylamine in the presence of a catalyst such as lead acetate. This reaction can be carried out under solvent-free conditions or in the presence of a suitable solvent like methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the reaction of alanine with dimethylamine can be optimized using continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Dimethylamino)-l-alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

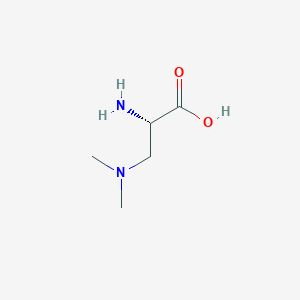

3-(Dimethylamino)-L-alanine is an amino acid derivative with the molecular formula C₅H₁₂N₂O₂. Its structure includes a dimethylamino group attached to the alpha carbon of L-alanine, which influences its biochemical interactions and functional properties.

Biochemical Research Applications

1. Neurotransmitter Research

DMAA has been investigated for its role as a potential neurotransmitter modulator. Research indicates that compounds similar to DMAA can influence neurotransmitter systems, particularly those involving glutamate receptors. This modulation is significant in understanding neurodegenerative diseases, where excitotoxicity plays a role in neuronal damage .

2. Drug Delivery Systems

Recent studies have explored the use of DMAA in developing drug delivery systems, particularly for targeting the blood-brain barrier (BBB). Nanoparticles functionalized with DMAA have shown increased permeability across the BBB when combined with other compounds like glutathione. This suggests that DMAA could enhance the delivery of therapeutic agents to the central nervous system, which is crucial for treating neurological disorders .

Pharmacological Applications

1. Antiviral and Anticancer Research

DMAA has been noted for its potential therapeutic applications in antiviral and anticancer research. Its structural properties may allow it to interact with specific biological pathways involved in viral replication and cancer cell proliferation. Preliminary studies suggest that DMAA could inhibit certain viral activities and induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

2. Role in Metabolic Processes

Research indicates that DMAA may play a role in metabolic processes within cells. It has been shown to influence energy metabolism, particularly under conditions of metabolic stress. For instance, studies on Trypanosoma cruzi demonstrate that alanine metabolism, which includes derivatives like DMAA, is crucial for ATP synthesis during starvation conditions . This highlights the compound's potential utility in understanding energy dynamics in various organisms.

Case Studies and Experimental Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Modulation | DMAA influences glutamate receptor activity | Potential for treating neurodegenerative diseases |

| Drug Delivery Systems | Enhanced BBB permeability with DMAA-functionalized nanoparticles | Improved delivery of therapeutics to the brain |

| Antiviral Activity | Preliminary evidence of antiviral effects | Need for further exploration in virology |

| Metabolic Role | Supports ATP synthesis under stress conditions | Insights into energy metabolism in parasites |

Comparación Con Compuestos Similares

Dimethylaminopropylamine: Used in the production of surfactants and personal care products.

Dimethylaminoacrolein: Known for its unique properties and applications in organic synthesis.

Dimethylaniline: Used as a precursor in the synthesis of dyes and other chemicals.

Uniqueness: 3-(Dimethylamino)-l-alanine is unique due to its specific structure, which combines the properties of an amino acid with those of a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to interact with biological molecules also sets it apart from other similar compounds .

Actividad Biológica

3-(Dimethylamino)-L-alanine (DMAA) is a non-proteinogenic amino acid that has garnered attention for its potential biological activities, particularly in the context of neurotoxicity and its role in various cellular processes. This article synthesizes current research findings on the biological activity of DMAA, including its effects on cellular mechanisms, potential therapeutic applications, and associated risks.

Chemical Structure and Properties

Chemical Structure :

DMAA is characterized by a dimethylamino group attached to the alpha carbon of the alanine backbone. Its structural formula can be represented as follows:

Physical Properties :

- Molecular Weight : 116.16 g/mol

- Solubility : Soluble in water, making it bioavailable for various biological interactions.

Neurotoxicity and Disease Association

Research has indicated that DMAA may exhibit neurotoxic properties. Notably, studies have linked similar compounds, such as β-methylamino-L-alanine (BMAA), to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinsonism dementia complex (PDC) . While DMAA's direct role in these conditions remains to be fully elucidated, its structural similarities to BMAA warrant further investigation.

- Neurotoxic Effects : In animal studies, high doses of related compounds have resulted in symptoms such as weakness and loss of coordination . This raises concerns about potential long-term effects of DMAA exposure.

Cellular Uptake and Transport Mechanisms

Studies on amino acid derivatives suggest that DMAA may utilize specific transport systems for cellular uptake. For instance, research on L-alanine derivatives has shown that they are transported via the alanine-serine-cysteine (ASC) transporter system . Understanding these mechanisms is crucial for evaluating DMAA's bioactivity in various cell types.

Therapeutic Potential

Despite concerns regarding toxicity, there is interest in the potential therapeutic applications of DMAA:

- Anticancer Activity : Amino acids and their metal complexes have been studied for their anticancer properties. For example, chromium(III) complexes with alanine have shown significant antimicrobial activity against various pathogens . This opens avenues for exploring DMAA's derivatives in cancer therapy.

- Neuroprotective Effects : Some studies suggest that modifications of amino acids can lead to neuroprotective effects. Further research is needed to determine if DMAA or its derivatives can confer similar benefits.

Table 1: Summary of Biological Activities of DMAA Derivatives

Propiedades

IUPAC Name |

(2S)-2-amino-3-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZRWUUMKVVUPT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30906107 | |

| Record name | 3-(Dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-36-5, 10138-99-5 | |

| Record name | Azaleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-amino-3-(dimethylamino)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.